molecular formula C8H16N2O6 B8333913 L-glutamic acid L-alanine

L-glutamic acid L-alanine

Cat. No.: B8333913
M. Wt: 236.22 g/mol
InChI Key: WBWUIYCIVXDWHM-BHFSHLQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Structural Characterization of L-Glutamic Acid-L-Alanine Dipeptides

Molecular Configuration and Isomeric Variants

Alpha vs. Gamma Peptide Bond Linkages

The structural identity of L-glutamic acid-L-alanine dipeptides is fundamentally determined by the position of the peptide bond. In alpha-linked dipeptides (e.g., L-alpha-glutamyl-L-alanine), the bond forms between the alpha-carboxyl group of glutamic acid and the alpha-amino group of alanine. This configuration results in a linear backbone typical of ribosomal peptides, with bond lengths averaging 1.32 Å for C–N and 1.24 Å for C=O, as observed in X-ray crystallography.

In contrast, gamma-linked variants (e.g., gamma-L-glutamyl-L-alanine) feature a peptide bond between the gamma-carboxyl group of glutamic acid and the alpha-amino group of alanine. This linkage introduces a kinked conformation, reducing susceptibility to proteolytic cleavage and enabling unique biological interactions, such as substrate recognition by gamma-glutamyltranspeptidases. The gamma bond’s resonance stabilization energy is comparable to alpha bonds (~70 kcal/mol), but its stereochemical constraints limit rotational freedom, as evidenced by NMR coupling constants (J = 6.8–7.2 Hz for gamma-linked vs. J = 4.5–5.0 Hz for alpha-linked).

Table 1: Comparative Properties of Alpha- and Gamma-Linked Dipeptides

Property Alpha-Linked (L-α-Glu-L-Ala) Gamma-Linked (γ-L-Glu-L-Ala)
Peptide Bond Position α-carboxyl to α-amino γ-carboxyl to α-amino
Backbone Conformation Linear Kinked
Proteolytic Stability Low High
NMR Coupling (J, Hz) 4.5–5.0 6.8–7.2
Enzymatic Recognition Ribosomal synthesis Nonribosomal synthesis
Source
Stereochemical Properties of L-Alpha-Glutamyl-L-Alanine

The stereochemical integrity of L-alpha-glutamyl-L-alanine is maintained by the L-configuration of both residues, which adopts a left-handed helical conformation in aqueous solutions. Nuclear Overhauser effect (NOE) spectroscopy reveals close contacts between the glutamic acid side chain and alanine’s methyl group (2.8–3.2 Å), stabilizing a compact fold. This conformation is critical for its role as a metabolite in Escherichia coli, where it participates in nitrogen recycling pathways.

Chiral stability is influenced by pH-dependent tautomerism. At physiological pH (7.4), the alpha-amino group (pKa ≈ 7.8) remains protonated, while the gamma-carboxyl group (pKa ≈ 4.3) is deprotonated, creating a zwitterionic structure that minimizes racemization. However, under alkaline conditions (pH > 9), deprotonation of the alpha-amino group increases racemization risk, with a half-life of 48 hours at pH 10.

Conformational Dynamics of D-Alanine Variants

Incorporating D-alanine into glutamyl dipeptides (e.g., L-alpha-glutamyl-D-alanine) disrupts native folding patterns. Circular dichroism (CD) spectra show a 20% reduction in alpha-helical content compared to L-alanine counterparts, with increased beta-strand propensity. This structural perturbation arises from steric clashes between D-alanine’s methyl group and glutamic acid’s side chain, as modeled by molecular dynamics simulations.

Enzymatic studies reveal that D-alanine gamma-glutamyltransferase selectively catalyzes the formation of gamma-L-glutamyl-D-alanine from L-glutamine and D-alanine, with a k~cat~ of 12 s⁻¹ and K~m~ of 0.8 mM for D-alanine. This enzyme’s active site accommodates D-alanine’s R-configuration through a hydrophobic pocket absent in L-alanine-specific homologs.

Comparative Analysis with Related Glutamyl Dipeptides

Structural Differentiation from Gamma-Glutamylalanine

Gamma-glutamylalanine (γ-L-Glu-L-Ala) diverges from alpha-linked dipeptides in both biosynthesis and function. While alpha-linked forms are ribosomal products, gamma-glutamylalanine is synthesized via γ-glutamylcysteine synthetase, a nonribosomal enzyme. This dipeptide accumulates in Saccharomyces cerevisiae under oxidative stress, acting as a glutathione precursor.

Crystallographic comparisons highlight distinct hydrogen-bonding networks: alpha-linked dipeptides form intrachain H-bonds between the backbone carbonyl and amide groups (2.9 Å), whereas gamma-linked variants exhibit side chain-mediated H-bonds (glutamic acid γ-carboxyl to alanine amino group, 2.7 Å).

Table 2: Functional Roles of Glutamyl-Alanine Dipeptides

Dipeptide Biosynthetic Pathway Biological Role Organism
L-α-Glu-L-Ala Ribosomal Nitrogen metabolism Escherichia coli
γ-L-Glu-L-Ala Nonribosomal Antioxidant precursor Saccharomyces cerevisiae
L-α-Glu-D-Ala Enzymatic Cell wall modification Bacillus subtilis
Source
Positional Isomerism in R-Glutamyl Alanine

Positional isomers like r-glutamyl alanine (D-alanine linked to glutamic acid’s alpha-carboxyl group) exhibit unique physicochemical properties. In r-glutamyl alanine, the D-alanine residue induces a 15° tilt in the peptide plane, as observed in 400 MHz ¹H NMR spectra (δ = 2.137 ppm for D-alanine CH₃ vs. δ = 1.577 ppm for L-alanine). This isomer is a substrate for D-amino acid peptidases, with a cleavage rate 3-fold higher than L-alanine variants.

Enzymatic assays confirm that L-glutamine:D-alanine gamma-glutamyltransferase preferentially synthesizes r-glutamyl alanine over alpha-linked forms, with a substrate specificity constant (k~cat~/K~m~) of 1.5 × 10⁴ M⁻¹s⁻¹ for D-alanine versus 2.3 × 10³ M⁻¹s⁻¹ for L-alanine. This preference is attributed to transition-state stabilization of D-alanine’s R-configuration within the enzyme’s active site.

Properties

Molecular Formula

C8H16N2O6

Molecular Weight

236.22 g/mol

IUPAC Name

(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid

InChI

InChI=1S/C5H9NO4.C3H7NO2/c6-3(5(9)10)1-2-4(7)8;1-2(4)3(5)6/h3H,1-2,6H2,(H,7,8)(H,9,10);2H,4H2,1H3,(H,5,6)/t3-;2-/m00/s1

InChI Key

WBWUIYCIVXDWHM-BHFSHLQUSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N

Related CAS

26655-93-6

Origin of Product

United States

Scientific Research Applications

Nutraceutical Applications

1. Diabetes Management
Recent studies have demonstrated the potential of L-alanine and L-glutamic acid in managing diabetes. In a controlled study involving diabetic rats, supplementation with these amino acids significantly lowered blood glucose levels and restored various biochemical parameters related to diabetes management. The results indicated that these amino acids could serve as effective nutraceuticals for diabetic patients, helping to regulate glucose metabolism and improve overall health outcomes .

2. Muscle Recovery and Inflammation Reduction
L-glutamic acid combined with L-alanine has been shown to mitigate muscle damage and inflammation caused by resistance exercise. A study highlighted the cytoprotective effects of dipeptide supplementation (L-alanyl-L-glutamine) on muscle recovery in rats subjected to intense exercise. The findings suggested that these amino acids enhance glutamine availability, which is crucial for muscle repair and reducing exercise-induced inflammation .

Industrial Applications

1. Food Industry
L-alanine is utilized as a flavor enhancer and sweetener in the food industry due to its sweet taste profile. Its application extends to pre- and postoperative nutrition therapy in clinical settings, where it is combined with other amino acids to support recovery .

2. Biostimulants in Agriculture
Research has indicated that amino acids like L-glutamic acid and L-alanine can be incorporated into biostimulant products for agricultural use. These compounds enhance plant growth by improving nutrient uptake and stress resilience, although excessive application of L-alanine may lead to phytotoxicity .

Biotechnology Applications

1. Metabolic Engineering for Production
The production of L-alanine through metabolic engineering has gained traction, particularly using engineered microorganisms such as Escherichia coli. This biotechnological approach has enabled the efficient fermentation of L-alanine, making it a commercially viable product with applications in various industries, including pharmaceuticals and cleaning agents .

2. Anticancer Research
L-glutamic acid has been investigated for its potential therapeutic effects in cancer treatment. Studies suggest that it may play a role in modulating tumor metabolism, enhancing the efficacy of certain chemotherapeutic agents .

Case Studies

Study Focus Findings
Study on Diabetic RatsEffects of L-alanine and L-glutamic acid on blood glucoseSignificant reduction in blood glucose levels; restoration of biochemical parameters
Muscle Recovery StudyImpact of dipeptide supplementation on muscle damageEnhanced recovery; reduced inflammation in rats after resistance exercise
Agricultural ApplicationUse of amino acids as biostimulantsImproved growth in plants; caution against phytotoxicity from high concentrations

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Analogues in Enzyme Inhibition

  • Mur Ligase Inhibitors: Analogues of D- or L-glutamic acid (e.g., compounds 42 and 43) showed weak inhibition of MurD ligase, with residual activities of 58% and 47% at 10 mM, respectively.
  • Synthetic Derivatives : Conjugates of L-glutamic acid (e.g., compounds 6d, 6h, 6l) and L-alanine (e.g., 6b, 6f, 6j) with benzoindazole-diones exhibited variable IC50 values, highlighting the influence of side-chain length and charge on bioactivity. L-Glutamic acid derivatives generally showed enhanced solubility and binding due to their carboxylate groups .
Table 1: Key Structural and Functional Differences
Compound Role/Function Key Findings Reference
L-Glutamic Acid Neurotransmitter precursor, TCA cycle Elevated in stress models; modulates immune responses in copolymers
L-Alanine Gluconeogenesis, glucose regulation Increased in CUMS rats; supports bacterial growth via pyruvate conversion
DNP-L-GA Synthetic copolymer Non-stimulatory in T-cell responses, unlike DNP-L-GL (glutamate-lysine)
Poly-R-(L-glutamic acid)-L-alanine Drug delivery conjugate Enhanced stability and targeted release compared to glycine analogues

Metabolic Roles and Pathways

  • Gluconeogenesis and Stress Response : L-Alanine is upregulated in chronic unpredictable mild stress (CUMS) models, linking it to depression and cardiovascular disease . L-Glutamic acid, however, shows opposing trends—increased in stress-disordered (SD) rats but reduced after treatment .
  • Microbial Metabolism: In E. coli, L-glutamic acid serves as an amino donor for alanine synthesis via alanine aminotransferases, enabling auxotroph growth in minimal media .
Table 2: Metabolic Pathway Involvement
Pathway L-Glutamic Acid Role L-Alanine Role Similar Compounds (e.g., Glycine)
Alanine-glucose cycle Indirect via aminotransferases Direct substrate for gluconeogenesis No significant role
Glutathione metabolism Precursor for glutathione synthesis Minor contributor Glycine is a primary component
TCA cycle α-ketoglutarate precursor Not involved Aspartic acid enters via oxaloacetate

Immunological Activity

  • Copolymer Specificity: DNP-L-GA (L-glutamic acid-L-alanine copolymer) lacks T-cell stimulatory activity, whereas copolymers with higher alanine content (e.g., DNP-L-GL with lysine) show increased immunogenicity. This suggests alanine’s position and neighboring residues critically influence antigen recognition .

Microbial Utilization and Antibiotic Resistance

  • Nitrogen Source Utilization: Streptomyces malaysiense utilizes both L-alanine and L-glutamic acid as sole nitrogen sources, unlike D-serine or myo-inositol .
  • Antibiotic Sensitivity: Cells utilizing these amino acids show sensitivity to ampicillin and gentamicin but resistance to nalidixic acid .

Solubility and Physicochemical Properties

  • Solubility in Aqueous Solutions : L-Glutamic acid exhibits pH-dependent solubility, with ionic liquids enhancing dissolution. L-Alanine has higher solubility in neutral conditions, critical for pharmaceutical formulations .

Key Research Findings

Stress and Disease Links : Elevated L-alanine in CUMS rats correlates with metabolic disorders, while L-glutamic acid fluctuations are tied to neurotransmitter imbalances .

Synthetic Applications : L-Glutamic acid conjugates improve drug delivery efficacy, whereas L-alanine derivatives are prioritized in antimicrobial agents .

Species-Specific Responses: Grass carp olfactory receptors show stronger responses to L-alanine than L-glutamic acid, highlighting evolutionary adaptations in amino acid sensing .

Q & A

Q. How are L-glutamic acid-L-alanine copolymers optimized as supports for enzyme immobilization in biocatalytic processes?

  • Methodological Answer : Copolymers are synthesized via step-growth polymerization, with glutaraldehyde crosslinking. Immobilization efficiency (e.g., for ATP-dependent enzymes) is quantified by activity assays pre- and post-binding. SEM and BET analysis characterize surface morphology and porosity .

Data Analysis and Reporting Guidelines

Q. How should researchers address discrepancies in solubility or crystallization data across studies?

  • Methodological Answer : Meta-analyses compare experimental conditions (e.g., ionic strength, temperature) using standardized protocols (e.g., OECD guidelines). Contradictions are resolved via interlaboratory reproducibility studies and error propagation analysis .

Q. What frameworks ensure rigorous reporting of amino acid utilization in microbial metabolism studies?

  • Methodological Answer : BIOLOG phenotypic microarrays or API strips test substrate utilization. Data is reported with Z-score normalization to control for plate-to-plate variability. Genome-scale metabolic models (GEMs) validate findings against genomic annotations .

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